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Einleitung

Vorapaxar, vertrieben unter dem Handelsnamen Zontivity®, ist ein potenter, oral
bioverfligbarer und selektiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1).[1][2][3]
Als erster Vertreter seiner Klasse hemmt Vorapaxar die Thrombin-vermittelte
Thrombozytenaggregation, einen entscheidenden Schritt in der Pathogenese
atherothrombotischer Ereignisse.[3][4] Dieses Dokument bietet eine detaillierte technische
Ubersicht tiber den Wirkmechanismus von Vorapaxar, einschlieRlich der zugrunde liegenden
Signalwege, quantitativer pharmakologischer Daten und der experimentellen Protokolle, die zu
seiner Charakterisierung verwendet wurden.

Molekularer Wirkmechanismus: Antagonismus am
PAR-1

Vorapaxar ist ein kompetitiver und reversibler Antagonist des PAR-1-Rezeptors mit langsamer
Dissoziationskinetik, was zu einer anhaltenden Hemmung fuhrt. Der PAR-1, ein Mitglied der
Familie der G-Protein-gekoppelten Rezeptoren (GPCRS), wird durch die proteolytische
Spaltung seines extrazellularen N-Terminus durch Thrombin aktiviert. Diese Spaltung legt eine
neue N-terminale Sequenz (einen "tethered ligand"”) frei, die an die zweite extrazellulare
Schleife des Rezeptors bindet und eine Konformationsdnderung auslost, die intrazellulare
Signalwege initiiert.
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Vorapaxar bindet an eine allosterische Stelle auf dem PAR-1 und verhindert so die
Konformationsanderung, die fiir die Rezeptoraktivierung durch den "tethered ligand"
erforderlich ist. Dadurch wird die Thrombin-vermittelte Signaltransduktion blockiert, ohne die
enzymatische Aktivitdt von Thrombin selbst zu beeintrachtigen, insbesondere dessen
Fahigkeit, Fibrinogen zu Fibrin zu spalten.

Quantitative In-vitro-Pharmakologie

Die Affinitat und Wirksamkeit von Vorapaxar wurde in verschiedenen In-vitro-Systemen
charakterisiert. Die nachstehende Tabelle fasst die wichtigsten quantitativen Daten zusammen.
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Methode/Zellsyste

Parameter Wert Quelle
m
Radioliganden-
Ki Bindungsassay an
(Dissoziationskonstant 8.1 nM menschlichen
e) Thrombozytenmembr
anen
Sattigungs-,
kinetische und
Kd

) o Niedriger nanomolarer
(Dissoziationskonstant )
Bereich
e)

kompetitive
Bindungsstudien an
intakten menschlichen

Thrombozyten

IC50 (Halbmaximale

_ 0.064 pM (64 nM)
Hemmkonzentration)

Hemmung der
haTRAP-induzierten
Kalziummobilisierung
in HEK293-Zellen, die
humanes PAR1 und

Gal5 co-exprimieren

IC50 (Halbmaximale

) 0.032 uM (32 nM)
Hemmkonzentration)

Hemmung der
TFLLRN-NH2-
induzierten
Kalziummobilisierung
in EA.hy926-
Endothelzellen

Hemmung der nachgeschalteten PAR-1-Signalwege

Die Aktivierung von PAR-1 durch Thrombin fuhrt zur Kopplung an mehrere heterotrimere G-

Proteine, hauptsachlich Gag/11, Gal2/13 und in geringerem Mal3e Gai. Vorapaxar hemmt

effektiv die durch diese Kopplungen ausgeldsten nachgeschalteten Signalwege.

e Gaqg/11-Weg: Fuhrt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-
bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 I6st
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die Freisetzung von Kalzium (Ca2+) aus dem endoplasmatischen Retikulum aus, wahrend
DAG die Proteinkinase C (PKC) aktiviert. Diese Ereignisse sind entscheidend fir die
Granulafreisetzung und die Konformationsanderung der Thrombozyten.

o G012/13-Weg: Aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur
Aktivierung von RhoA fuhrt. Dies wiederum aktiviert die Rho-Kinase (ROCK), die die Myosin-
Leichtketten-Phosphatase hemmt und so zu einer erhéhten Phosphorylierung der Myosin-
Leichtkette und letztendlich zur Thrombozytenformanderung und -aggregation fuhrt.

o Goai-Weg: Hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem
Adenosinmonophosphat (CAMP) fuhrt. Ein Abfall der cAMP-Spiegel fordert die
Thrombozytenaktivierung.

Vorapaxar blockiert als orthosterischer Inhibitor umfassend alle diese nachgeschalteten
Signalwege.

Visualisierung des PAR-1-Signhalwegs

Das folgende Diagramm veranschaulicht den durch Thrombin aktivierten PAR-1-Signalweg und
die Hemmung durch Vorapaxar.
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Abbildung 1: Vereinfachter PAR-1-Signalweg und der Angriffspunkt von Vorapaxar.
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Pharmakodynamik und Pharmakokinetik
Pharmakodynamik

Die Hemmung der Thrombozytenaggregation ist der primare pharmakodynamische Effekt von
Vorapaxar. In klinischen Studien fihrte Vorapaxar zu einer raschen, dosisabhangigen und
anhaltenden Hemmung der durch Thrombinrezeptor-aktivierendes Peptid (TRAP) induzierten
Thrombozytenaggregation.

% Hemmung der
Dosis TRAP-induzierten Zeitpunkt Quelle
Aggregation

1 Stunde nach
20 mg Einzeldosis >80% Einnahme, anhaltend
fur =72 Stunden

1 Stunde nach
40 mg Einzeldosis >80% Einnahme, anhaltend
fir =72 Stunden

1 mg/Tag >80% (vollstandige Tag 7
a
(Mehrfachdosis) Hemmung) J
2.5 mg/Tag
) 100% Tag 30 und 60

(Erhaltungsdosis)
5 mg/Tag >80% (vollstandige

. Tag 1
(Mehrfachdosis) Hemmung)

Wichtig ist, dass Vorapaxar die durch andere Agonisten wie Adenosindiphosphat (ADP),
Kollagen oder einen Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht
hemmt, was seine hohe Selektivitat fir den PAR-1-Weg unterstreicht.

Pharmakokinetik

Die pharmakokinetischen Eigenschaften von Vorapaxar tragen zu seiner einmal taglichen
Dosierung und seiner anhaltenden Wirkung bei.
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Parameter

Wert

Anmerkungen Quelle

Bioverflgbarkeit

Nahezu vollstandig

Orale Verabreichung

Tmax (Zeit bis zur

max. 1-2 Stunden Nach oraler Ladedosis
Plasmakonzentration)
Effektive
] 3-4 Tage
Halbwertszeit
Terminale
Eliminationshalbwerts 8 Tage

zeit

Metabolismus

Hauptsachlich Gber
Cytochrom P450
(CYP) 3A4 und
CYP2J2

Ausscheidung

Uberwiegend fakal
(als Metabolit M19)

Steady State

Erreicht nach ca. 21

Tagen

Bei einmal taglicher
Gabe

Detaillierte experimentelle Protokolle
Intrazellulare Kalziummobilisierungs-Assay

Dieser Assay wird verwendet, um die Fahigkeit eines Wirkstoffs zu quantifizieren, die durch

PAR-1-Aktivierung ausgeltste Freisetzung von intrazellularem Kalzium zu hemmen.

e Zelllinie: Humane Endothelzelllinie (z.B. EA.hy926) oder humane embryonale Nierenzellen
(HEK293), die stabil humanes PAR-1 exprimieren.

¢ Protokoll:

o Die Zellen werden in 96-Well-Platten bis zur Konfluenz kultiviert.
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o Die Zellen werden mit einem kalziumempfindlichen Fluoreszenzfarbstoff (z.B. Fluo-4/AM)
fur eine definierte Zeit (z.B. 1 Stunde) bei 37°C inkubiert.

o Nach dem Waschen der Zellen zur Entfernung von tberschissigem Farbstoff werden die
Zellen mit verschiedenen Konzentrationen von Vorapaxar oder Vehikel fir eine bestimmte
Zeit (z.B. 15-30 Minuten) vorinkubiert.

o Die PAR-1-Aktivierung wird durch Zugabe eines spezifischen PAR-1-Agonisten, wie
Thrombin oder das synthetische Peptid TFLLRN-NH2 oder haTRAP, eingeleitet.

o Die Veranderung der Fluoreszenzintensitéat, die direkt proportional zur intrazellularen
Kalziumkonzentration ist, wird in Echtzeit mit einem Fluoreszenz-Plattenleser (z.B.
FLIPR®) gemessen.

o Die Daten werden normalisiert und zur Berechnung von IC50-Werten verwendet.

Thrombozytenaggregations-Assay (Lichttransmissions-
Aggregometrie)

Dieser Assay misst die Thrombozytenaggregation in vitro als Reaktion auf verschiedene
Agonisten.

» Probenvorbereitung:

o Frisches menschliches Vollblut wird mit einem Antikoagulans (z.B. Natriumcitrat)
entnommen.

o Thrombozytenreiches Plasma (PRP) wird durch Zentrifugation bei niedriger
Geschwindigkeit (z.B. 200 x g fur 10 Minuten) gewonnen. Thrombozytenarmes Plasma
(PPP) wird durch eine zweite Zentrifugation des verbleibenden Blutes bei hoher
Geschwindigkeit (z.B. 2000 x g fur 15 Minuten) hergestellt und dient als Referenz (100%
Transmission).

e Protokoll:

o Eine definierte Menge PRP wird in eine Kiivette eines Aggregometers gegeben und bei
37°C unter standigem Ruhren inkubiert.
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o PRP wird mit verschiedenen Konzentrationen von Vorapaxar oder Vehikel vorinkubiert.

o Die Aggregation wird durch Zugabe eines Agonisten (z.B. TRAP, ADP, Kollagen)
eingeleitet.

o Die Zunahme der Lichttransmission durch die PRP-Suspension wird gemessen, wahrend
sich die Thrombozyten zu Aggregaten zusammenlagern. Die maximale Aggregation wird
als prozentuale Veranderung der Lichttransmission im Vergleich zu PPP aufgezeichnet.

Visualisierung des experimentellen Workflows

Das folgende Diagramm zeigt einen allgemeinen Workflow fir die In-vitro-Charakterisierung

von Vorapaxar.
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Abbildung 2: Allgemeiner experimenteller Workflow zur In-vitro-Charakterisierung von
Vorapaxar.

Schlussfolgerung

Vorapaxar ist ein hochselektiver und potenter Antagonist des PAR-1-Rezeptors. Sein
Wirkmechanismus beruht auf der allosterischen Hemmung der Thrombin-induzierten
Rezeptoraktivierung, was zu einer umfassenden Blockade der nachgeschalteten G-Protein-
vermittelten Signalwege (Gaq, Gal2/13) und damit der Thrombozytenaggregation fihrt. Die
gut charakterisierte Pharmakologie, die robuste Hemmung der Thrombozytenfunktion und die
lange Halbwertszeit machen Vorapaxar zu einem wichtigen Werkzeug in der
Sekundarpravention atherothrombotischer Ereignisse bei ausgewahlten Patientengruppen. Die
in diesem Dokument zusammengefassten technischen Daten und Protokolle bieten eine
Grundlage fur weiterfihrende Forschungen und ein tieferes Verstandnis seiner molekularen
Wirkungsweise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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